molecular formula C15H17NO2S B2380915 N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide CAS No. 1448065-31-3

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide

Cat. No.: B2380915
CAS No.: 1448065-31-3
M. Wt: 275.37
InChI Key: NIEWBWYYNZYHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzamide core linked to a thiophen-3-yl group via a methoxy-substituted ethyl chain. Benzamide derivatives are widely studied for their roles in medicinal chemistry and catalysis, often modified to tune solubility, reactivity, or binding affinity.

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-5-3-4-6-13(11)15(17)16-9-14(18-2)12-7-8-19-10-12/h3-8,10,14H,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEWBWYYNZYHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 2-methoxy-2-(thiophen-3-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The thiophene ring and methoxy group may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The following compounds share structural similarities with the target molecule:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : 3-methylbenzamide with a hydroxy-dimethylethyl group.
  • Key Differences :
    • Substitution on benzamide: 3-methyl vs. 2-methyl in the target compound.
    • Ethyl chain: Hydroxy and dimethyl groups vs. methoxy and thiophen-3-yl.
  • Implications : The hydroxy group enables hydrogen bonding, while the target’s methoxy group enhances lipophilicity .
N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide ()
  • Structure : 4-(thiophen-3-yl)benzamide with a bromoethoxyethyl chain.
  • Key Differences :
    • Benzamide substitution: 4-methyl vs. 2-methyl.
    • Ethyl chain: Bromoethoxy vs. methoxy-thiophen-3-yl.
  • Implications : The bromine atom allows further functionalization (e.g., nucleophilic substitution), whereas the target’s methoxy group may limit reactivity .
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ()
  • Structure : Benzamide fused to a dihydrothiazole ring with methoxyphenyl and phenyl substituents.
  • Key Differences :
    • Heterocyclic core: Dihydrothiazole vs. simple ethyl chain in the target.
    • Substitution pattern: Methoxyphenyl vs. thiophen-3-yl.

Physicochemical Properties

Compound Name Key Properties Characterization Techniques References
Target Compound (Inferred) Higher lipophilicity due to methoxy and thiophene groups; potential crystalline structure. Predicted: NMR, MS, X-ray N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Crystalline structure (X-ray confirmed); hydrogen-bonding capacity from hydroxy group. 1H NMR, 13C NMR, IR, GC-MS, X-ray
N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide Bromine atom introduces polarity; characterized by 1H NMR and LC-MS. 1H NMR, LC-MS
  • Insights : The methoxy group in the target compound may reduce solubility in polar solvents compared to hydroxy analogs but improve membrane permeability.

Biological Activity

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a thiophene ring and a methoxy group, which are believed to contribute to its biological activity. The structural formula can be represented as follows:

C13H15NO2S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2\text{S}

The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiophene ring and methoxy group may facilitate binding to enzymes or receptors, modulating their activity. This interaction is crucial for the compound's potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been investigated for its efficacy against various microbial strains, showing promising results in inhibiting growth.

Anticancer Activity

The compound has also been explored for anticancer properties . A study highlighted its potential as an antiproliferative agent against several cancer cell lines, including breast cancer (MCF-7). The compound demonstrated significant cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation.

Case Studies

  • Antiproliferative Activity : In vitro studies have shown that this compound exhibits selective antiproliferative activity against MCF-7 cell lines with an IC50 value of approximately 3.1 μM, indicating strong potential for development as an anticancer agent .
  • Antimicrobial Efficacy : The compound was tested against various bacterial strains, revealing significant antibacterial activity, particularly against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values were recorded at 8 μM for certain strains .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to other similar compounds:

Compound NameAntiproliferative Activity (IC50 μM)Antimicrobial Activity (MIC μM)
This compound3.18
Benzimidazole Derivative 14.410
Benzimidazole Derivative 25.012

Q & A

Q. What are the common synthetic routes for N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide, and what critical reaction parameters must be controlled?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the thiophene-ethyl-methoxy backbone followed by amide coupling. Key steps include:
  • Coupling Reactions: Use carbodiimides (e.g., EDC or DCC) to activate the carboxylic acid group of 2-methylbenzoic acid for nucleophilic attack by the amine group of the thiophene-containing intermediate.
  • Solvent Optimization: Polar aprotic solvents like dichloromethane or DMF are preferred for amide bond formation to enhance solubility and reaction efficiency .
  • Purification: Column chromatography or recrystallization is critical to isolate the pure product, monitored by TLC or HPLC .
    Critical Parameters:
  • Temperature control (0–25°C during coupling to prevent side reactions).
  • Stoichiometric ratios of coupling agents (1.2–1.5 equivalents relative to the acid).

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR):
  • ¹H/¹³C NMR identifies protons and carbons in the thiophene, methoxy, and benzamide groups. For example, the methoxy group shows a singlet at ~3.3 ppm (¹H) and ~55 ppm (¹³C) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 318.1098 for C₁₆H₁₈NO₂S⁺) .
  • HPLC/UPLC: Purity analysis using C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 15 minutes) .

Q. How do the functional groups in this compound influence its chemical reactivity and stability?

  • Methodological Answer:
  • Amide Group: Susceptible to hydrolysis under acidic/basic conditions. Stability tests require pH-controlled environments (e.g., pH 7.4 buffers for physiological relevance) .
  • Thiophene Ring: Participates in electrophilic substitution (e.g., bromination at the 5-position). Reactivity is monitored via UV-Vis spectroscopy or LC-MS .
  • Methoxy Group: Electron-donating effect stabilizes adjacent electrophilic centers but may undergo demethylation under strong oxidizing conditions .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reaction pathways of this compound?

  • Methodological Answer:
  • Density Functional Theory (DFT):
  • B3LYP/6-31G(d) calculations optimize geometry and compute frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, a low HOMO-LUMO gap (~4.5 eV) suggests susceptibility to electrophilic attack .
  • Solvent Effects: Include implicit solvent models (e.g., PCM) to simulate dielectric environments.
  • Reaction Pathway Analysis: Transition state calculations (e.g., for amide hydrolysis) identify activation energies and intermediates .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results during structure elucidation?

  • Methodological Answer:
  • Cross-Validation:
  • SHELXL Refinement: Adjust thermal parameters and occupancy rates in crystallographic data to reconcile bond length/angle discrepancies with NMR-derived torsional angles .
  • Dynamic NMR: Variable-temperature NMR can detect conformational flexibility that X-ray structures may not capture .
  • Case Example: If X-ray shows planar amide geometry but NMR suggests rotation, consider solvent-induced polymorphism or crystal packing effects .

Q. How can reaction optimization address low yields in the final amide coupling step?

  • Methodological Answer:
  • Design of Experiments (DoE): Use factorial designs to test variables:
FactorRangeOptimal Value
Temperature0–25°C10°C
Coupling Agent (EDC)1.0–2.0 eq.1.2 eq.
SolventDCM vs. DMFDMF (for polar intermediates)
  • In Situ Monitoring: ReactIR tracks carbodiimide activation (disappearance of ~1650 cm⁻¹ carbonyl peak) to optimize reaction time .

Q. What experimental approaches determine the compound’s mechanism of action in biological systems?

  • Methodological Answer:
  • Target Engagement Assays:
  • Surface Plasmon Resonance (SPR): Measure binding kinetics to putative targets (e.g., enzymes with thiophene-binding pockets) .
  • Cellular Thermal Shift Assay (CETSA): Validate target binding by monitoring protein stability shifts post-treatment .
  • Metabolic Profiling: LC-MS/MS identifies metabolites after incubation with liver microsomes to assess metabolic stability .

Data Contradiction Analysis

Q. How to address conflicting solubility data from computational predictions vs. experimental measurements?

  • Methodological Answer:
  • Computational Adjustments:
  • LogP Prediction: Correct discrepancies between COSMO-RS (predicted logP ~2.8) and experimental shake-flask (logP ~3.2) by including explicit solvent molecules in simulations .
  • Experimental Replicates: Conduct solubility tests in triplicate using standardized buffers (e.g., PBS) and control for temperature/humidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.